
2-Chloro-3-methoxy-5,6-dimethylpyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3-methoxy-5,6-dimethylpyrazine is a heterocyclic aromatic compound with the molecular formula C7H9ClN2O. This compound is part of the pyrazine family, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of chlorine, methoxy, and dimethyl groups in its structure makes it a unique compound with specific chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxy-5,6-dimethylpyrazine typically involves the chlorination of 3-methoxy-5,6-dimethylpyrazine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Types of Reactions:
Substitution Reactions: The chlorine atom in this compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. This reaction is typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: The methoxy group can undergo oxidation to form a carbonyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form 3-methoxy-5,6-dimethylpyrazine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide, potassium carbonate, solvents like ethanol or methanol, temperatures ranging from 0°C to 50°C.
Oxidation: Potassium permanganate, chromium trioxide, solvents like acetone or water, temperatures ranging from 20°C to 80°C.
Reduction: Lithium aluminum hydride, sodium borohydride, solvents like ether or tetrahydrofuran, temperatures ranging from -10°C to 25°C.
Major Products:
Substitution: Derivatives with various functional groups replacing the chlorine atom.
Oxidation: Carbonyl-containing derivatives.
Reduction: 3-Methoxy-5,6-dimethylpyrazine.
Wissenschaftliche Forschungsanwendungen
2-Chloro-3-methoxy-5,6-dimethylpyrazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Chloro-3-methoxy-5,6-dimethylpyrazine involves its interaction with various molecular targets and pathways. The chlorine and methoxy groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity and function. These interactions can result in antimicrobial, antifungal, or other biological effects, depending on the specific target and context.
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-3,5-dimethylpyrazine: Lacks the chlorine atom, resulting in different reactivity and applications.
2-Chloro-3,5-dimethylpyrazine:
3-Methoxy-2,5-dimethylpyrazine: Different substitution pattern, leading to variations in reactivity and biological activity.
Uniqueness: 2-Chloro-3-methoxy-5,6-dimethylpyrazine is unique due to the presence of both chlorine and methoxy groups, which confer specific chemical properties and reactivity
Eigenschaften
Molekularformel |
C7H9ClN2O |
|---|---|
Molekulargewicht |
172.61 g/mol |
IUPAC-Name |
2-chloro-3-methoxy-5,6-dimethylpyrazine |
InChI |
InChI=1S/C7H9ClN2O/c1-4-5(2)10-7(11-3)6(8)9-4/h1-3H3 |
InChI-Schlüssel |
DCPAWKRCHKUFHR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C(=N1)OC)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


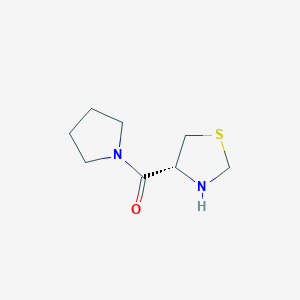
![2-[14-(Oxiran-2-yl)tetradecyl]oxirane](/img/structure/B12969720.png)

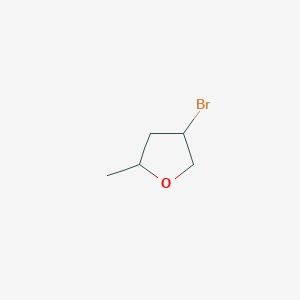
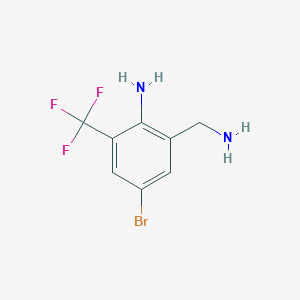
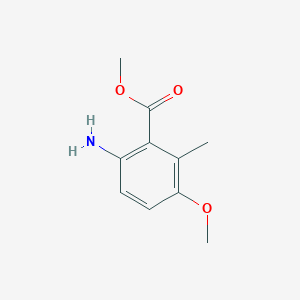
![5-(Benzo[b]thiophen-2-yl)pyrrolidin-2-one](/img/structure/B12969744.png)
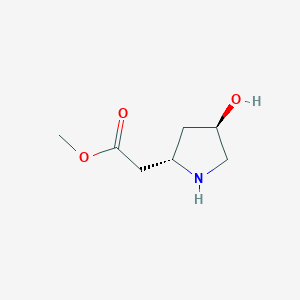
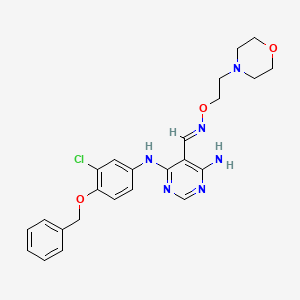


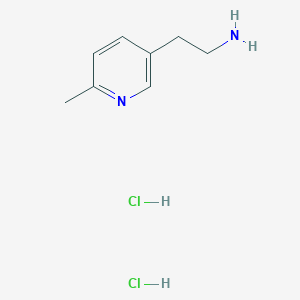
![2-Bromo-6-(trifluoromethyl)thiazolo[4,5-b]pyridine](/img/structure/B12969791.png)
![Ethyl 3-(trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine-5-carboxylate](/img/structure/B12969792.png)
